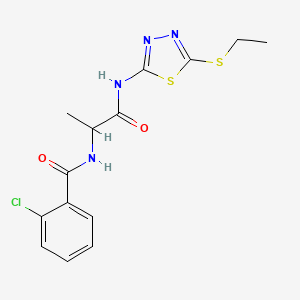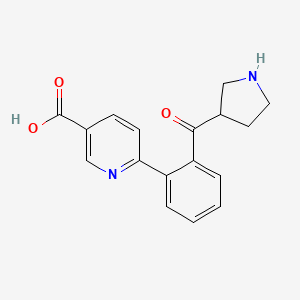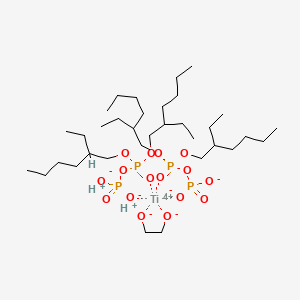
Di(dioctylpyrophosphato)ethylenetitanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(dioctylpyrophosphato)ethylenetitanate is a useful research compound. Its molecular formula is C34H74O16P4Ti and its molecular weight is 910.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(dioctylpyrophosphato)ethylenetitanate involves the reaction of titanium tetrachloride with dioctylpyrophosphoric acid in the presence of ethylene glycol . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations . The product is then purified and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Di(dioctylpyrophosphato)ethylenetitanate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The compound can undergo substitution reactions where the pyrophosphato groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include titanium dioxide, lower oxidation state titanium compounds, and substituted titanates .
Applications De Recherche Scientifique
Di(dioctylpyrophosphato)ethylenetitanate has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds[][1].
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials[][1].
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices[][1].
Industry: The compound is used in the production of coatings, adhesives, and rubber products to enhance their mechanical properties and durability[][1].
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Di(dioctylpyrophosphato)ethylenetitanate include:
- Di(dioctylphosphato)ethylenetitanate
- Di(dioctylphosphato)propylentitanate
- Di(dioctylphosphato)butylenetitanate [1][1]
Propriétés
Formule moléculaire |
C34H74O16P4Ti |
|---|---|
Poids moléculaire |
910.7 g/mol |
Nom IUPAC |
bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;hydron;titanium(4+) |
InChI |
InChI=1S/2C16H36O7P2.C2H4O2.Ti/c2*1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2;3-1-2-4;/h2*15-16H,5-14H2,1-4H3,(H2,17,18,19);1-2H2;/q;;-2;+4/p-2 |
Clé InChI |
KOEFSMLBFZGZLD-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].C(C[O-])[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


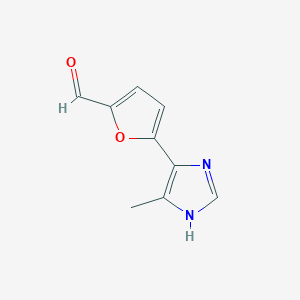
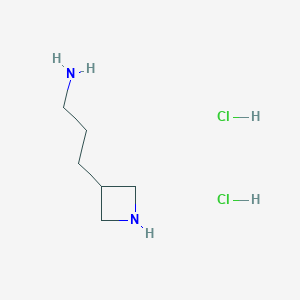
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
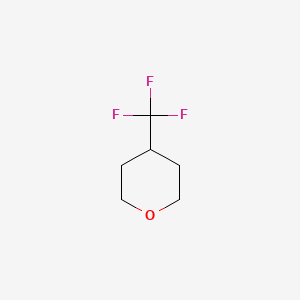
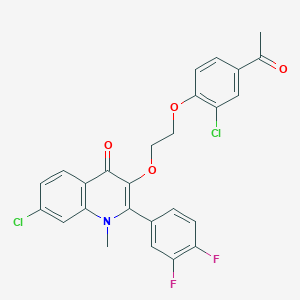
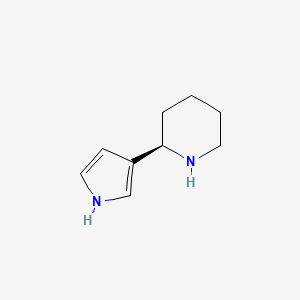
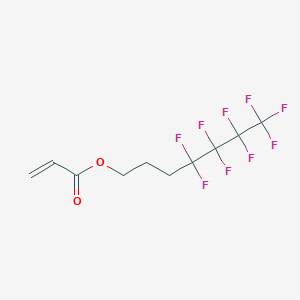
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
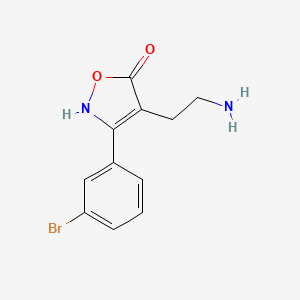
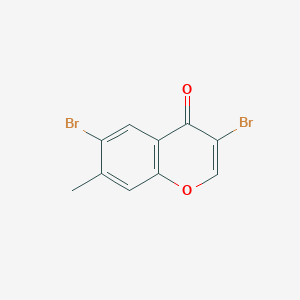
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
